molecular formula C23H16ClN3O6S B2575993 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate CAS No. 851092-75-6

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2575993
CAS No.: 851092-75-6
M. Wt: 497.91
InChI Key: DJTTVDCAYLNOQA-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyrazole ring, and a nitrobenzoate moiety. Its molecular formula is C22H16ClN3O5S.

Scientific Research Applications

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-nitrobenzoic acid, which is then esterified to form methyl 5-chloro-2-nitrobenzoate . This intermediate is then reacted with 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of 5-amino-2-nitrobenzoate derivatives.

    Reduction: Formation of 5-chloro-2-aminobenzoate derivatives.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrazole ring and benzenesulfonyl group differentiates it from simpler nitrobenzoate derivatives, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-10-6-3-7-11-18)22(26(25-15)17-8-4-2-5-9-17)33-23(28)19-14-16(24)12-13-20(19)27(29)30/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTTVDCAYLNOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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